4-(2-Fluorophenyl)Piperidine
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Overview
Description
4-(2-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN. It is a derivative of piperidine, where a fluorophenyl group is attached to the fourth position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are known to interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.
Biochemical Pathways
Related compounds such as fentanyl analogs are known to affect various metabolic pathways . These can include reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation . The specific pathways affected by 4-(2-Fluorophenyl)Piperidine would require further study.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Fluorophenyl)Piperidine are not fully characterized yet. It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-characterized. Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidine typically involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylpiperidines depending on the substituent introduced.
Scientific Research Applications
4-(2-Fluorophenyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-Phenylpiperidine: Lacks the fluorine atom, resulting in different pharmacological properties.
1-(2-Fluorophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring, leading to variations in biological activity.
4-Benzylpiperidine: Features a benzyl group instead of a fluorophenyl group, affecting its chemical reactivity and applications.
Uniqueness: 4-(2-Fluorophenyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding interactions with biological targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGZYFMLKMITDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611808 |
Source
|
Record name | 4-(2-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180161-17-5 |
Source
|
Record name | 4-(2-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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